![molecular formula C23H26ClNO2 B1621803 N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride CAS No. 79332-99-3](/img/structure/B1621803.png)
N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride
Overview
Description
N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride, also known as MBPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MBPP is a synthetic compound that belongs to the family of phenethylamines, and it has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride involves its interaction with the serotonin transporter (SERT), which is responsible for the reuptake of serotonin into presynaptic neurons. N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride binds to the SERT and inhibits its function, leading to an increase in extracellular serotonin levels. This increase in serotonin levels can activate downstream signaling pathways that are involved in mood regulation and neuroprotection.
Biochemical and Physiological Effects:
N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride has been found to have several biochemical and physiological effects, including its ability to inhibit the reuptake of serotonin, dopamine, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve mood and cognitive function. Additionally, N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride has been shown to have antioxidant and anti-inflammatory properties, which could contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride in lab experiments is its high potency and selectivity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride has not been extensively studied in humans, so its safety and efficacy in clinical settings are still unknown.
Future Directions
There are several future directions for research on N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride, including its potential as a treatment for depression, anxiety, and neurodegenerative diseases. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Other potential applications of N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride include its use as a research tool for studying the role of serotonin in various physiological processes, as well as its use in the development of new antidepressant and neuroprotective drugs.
Scientific Research Applications
N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride has been studied for its potential therapeutic properties in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. One of the main areas of interest is its potential as a treatment for depression and anxiety disorders. N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride has been found to act as a selective serotonin reuptake inhibitor (SSRI), which means it can increase the levels of serotonin in the brain and improve mood. Additionally, N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride has been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
properties
IUPAC Name |
N-methyl-3-phenyl-3-(2-phenylmethoxyphenoxy)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2.ClH/c1-24-17-16-21(20-12-6-3-7-13-20)26-23-15-9-8-14-22(23)25-18-19-10-4-2-5-11-19;/h2-15,21,24H,16-18H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQNIXZECFZNJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001000407 | |
Record name | 3-[2-(Benzyloxy)phenoxy]-N-methyl-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001000407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79332-99-3 | |
Record name | Benzenepropanamine, N-methyl-gamma-(2-(phenylmethoxy)phenoxy)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079332993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[2-(Benzyloxy)phenoxy]-N-methyl-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001000407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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